molecular formula C12H11F3O B2715482 2-(3,4,5-trifluorophenyl)cyclohexanone CAS No. 1172639-14-3

2-(3,4,5-trifluorophenyl)cyclohexanone

Cat. No.: B2715482
CAS No.: 1172639-14-3
M. Wt: 228.214
InChI Key: UUYBOSTZSMQZDL-UHFFFAOYSA-N
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Description

2-(3,4,5-trifluorophenyl)cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a trifluorophenyl group

Scientific Research Applications

2-(3,4,5-trifluorophenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trifluorophenyl)cyclohexanone typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows: [ \text{3,4,5-Trifluorophenylmagnesium bromide} + \text{Cyclohexanone} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the Grignard reaction and the availability of starting materials suggest that this method could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-trifluorophenyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclohexanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to significant biological activity.

Comparison with Similar Compounds

  • 2-(3,4-Difluoro-phenyl)-cyclohexanone
  • 2-(3,5-Difluoro-phenyl)-cyclohexanone
  • 2-(3,4,5-Trifluoro-phenyl)-cyclohexanol

Comparison: Compared to its analogs, 2-(3,4,5-trifluorophenyl)cyclohexanone is unique due to the presence of three fluorine atoms on the phenyl ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBOSTZSMQZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4,5-trifluoro-phenyl)-cyclohexanol (215 mg, 0.93 mmol) dissolved in methylene chloride (15 mL) was added under nitrogen Dess-Martin reagent (475 mg, 1.1 mmol, 15 weight-percent in methylene chloride). The reaction was stirred at room temperature over night. The same amount of Des-Martin reagent was added and the reaction was stirred at room temperature over night. The reaction was poured onto a saturated sodium bicarbonate solution. The organic layer was washed with 10% aqueous sodium thiosulfate solution and brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The residue was stirred with heptane/ethyl acetate (7:3 v/v) and the solid was filtered off to yield the title compound (202 mg, 95%) as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.10-7.20 (m, 2H), 3.84 (dd, 1H), 2.28-2.33 (m, 2H), 1.65-2.12 (m, 6H).
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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